molecular formula C12H24O2 B032929 Dodecanoic-d23 acid CAS No. 59154-43-7

Dodecanoic-d23 acid

Cat. No.: B032929
CAS No.: 59154-43-7
M. Wt: 223.46 g/mol
InChI Key: POULHZVOKOAJMA-SJTGVFOPSA-N
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Description

Lauric Acid-d23, also known as dodecanoic-d23 acid, is a deuterium-labeled form of lauric acid. It is a medium-chain saturated fatty acid with the molecular formula CD3(CD2)10CO2H. This compound is primarily used as an analytical standard in various scientific research applications due to its isotopic labeling, which allows for precise quantification and tracking in experimental settings .

Mechanism of Action

Target of Action

Dodecanoic-d23 acid, also known as Lauric-d23 acid, is a labeled form of Lauric Acid Lauric acid is known to have antimicrobial properties, suggesting that its targets may include various microbial cells .

Mode of Action

It’s known that lauric acid has antimicrobial properties It’s possible that this compound, being a labeled form of Lauric Acid, may share similar properties

Biochemical Pathways

One study mentions the use of lauric acid in the ketonic decarboxylation process, a pathway to reduce the oxygen content within biomass-derived oils . It’s possible that this compound, as a labeled form of Lauric Acid, may also be involved in similar pathways.

Result of Action

Given that lauric acid has antimicrobial properties , it’s possible that this compound may also exhibit similar effects, potentially leading to the death or inhibition of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric Acid-d23 is synthesized through the deuteration of lauric acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of Lauric Acid-d23 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high isotopic purity and yield. The product is then purified through distillation and crystallization to obtain the desired isotopic composition and purity .

Chemical Reactions Analysis

Types of Reactions: Lauric Acid-d23 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lauric Acid-d23 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Lauric Acid-d23 can be compared with other deuterium-labeled fatty acids:

    Myristic Acid-d27: Similar to Lauric Acid-d23 but with a longer carbon chain (14 carbons). It is used in similar research applications but has different physical and chemical properties.

    Palmitic Acid-d31: Another deuterium-labeled fatty acid with 16 carbons. It is used to study lipid metabolism and has distinct biological effects compared to Lauric Acid-d23.

    Stearic Acid-d35: A deuterium-labeled fatty acid with 18 carbons. .

Lauric Acid-d23 stands out due to its specific isotopic labeling, which allows for precise tracking and quantification in various experimental settings. Its medium-chain length also makes it unique in terms of its biological and chemical properties.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-SJTGVFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583743
Record name (~2~H_23_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59154-43-7
Record name (~2~H_23_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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